2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide is a compound of considerable interest due to its complex structure and diverse potential applications. Its unique configuration and substituents make it a focal point for studies in various scientific fields.
Preparation Methods
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide involves multiple steps:
Synthetic Routes: Typically, the synthesis begins with the formation of the benzo[d]isothiazole ring system This can involve cyclization reactions starting from ortho-substituted anilines or analogous compounds
Reaction Conditions: The reactions require precise conditions, such as specific temperatures, solvents, and pH levels, to ensure the formation of the desired intermediate and final products.
Industrial Production Methods: In an industrial setting, scaling up the production would involve optimizing reaction conditions for larger batch sizes, ensuring consistent yields, and maintaining the purity of the compound through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter the chemical properties and increase reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can influence the stability and functionality.
Substitution: Replacement of one substituent group with another, affecting the compound's biological or chemical activity.
Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products depend on the type of reaction. For instance, oxidation might yield sulfone derivatives, while substitution can produce a wide range of analogs with different functional groups.
Scientific Research Applications
The applications of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide span multiple fields:
Chemistry: Used as a building block for synthesizing more complex molecules, or as a reagent in various organic reactions.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities, due to its unique molecular framework.
Industry: Possible use in the development of new materials, catalysts, or as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: The pathways can range from metabolic processes to signaling cascades, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds might include other benzo[d]isothiazole derivatives or compounds with comparable functional groups.
Highlighting Uniqueness: What sets 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide apart is its precise arrangement of functional groups, which can result in unique reactivity and specificity in its applications.
List of Similar Compounds: Examples include 2-(3-oxo-3,4-dihydroisothiazol-2-yl)-N-phenylacetamide, or 2-(benzo[d]isothiazol-3(2H)-yl)-N-phenylacetamide.
There you have it—a deep dive into the fascinating world of this compound. Fascinating stuff!
Properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c1-8(15(22)20-11-7-6-10(17)13(18)14(11)19)21-16(23)9-4-2-3-5-12(9)26(21,24)25/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKRVBHUPVGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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